molecular formula C13H13NO2 B13530215 2-(Isoquinolin-4-yl)-2-methylpropanoic acid

2-(Isoquinolin-4-yl)-2-methylpropanoic acid

Cat. No.: B13530215
M. Wt: 215.25 g/mol
InChI Key: KGKUHKTZOONIEK-UHFFFAOYSA-N
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Description

2-(Isoquinolin-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The compound is characterized by the presence of an isoquinoline ring system attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-4-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the condensation of isoquinoline with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. For example, the reaction of isoquinoline with methyl iodide in the presence of a base such as potassium carbonate can yield the corresponding methylated isoquinoline derivative. Subsequent oxidation using an oxidizing agent like potassium permanganate or chromium trioxide can introduce the carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Isoquinolin-4-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isoquinolin-4-yl)acetic acid
  • 4-(Isoquinolin-4-yl)benzoic acid
  • 4’-(Isoquinolin-5-yl)-2,2’:6’,2’'-terpyridine

Uniqueness

2-(Isoquinolin-4-yl)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the propanoic acid moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-isoquinolin-4-yl-2-methylpropanoic acid

InChI

InChI=1S/C13H13NO2/c1-13(2,12(15)16)11-8-14-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3,(H,15,16)

InChI Key

KGKUHKTZOONIEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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